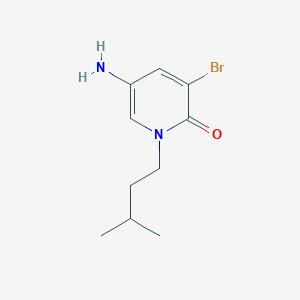

5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

Description

5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one (CAS: 1533694-43-7) is a dihydropyridinone derivative with the molecular formula C₁₀H₁₅BrN₂O and a molecular weight of 259.14 g/mol . Its structure features:

- A 5-amino group at position 4.

- A bromo substituent at position 2.

- A 3-methylbutyl chain at position 1.

Properties

Molecular Formula |

C10H15BrN2O |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

5-amino-3-bromo-1-(3-methylbutyl)pyridin-2-one |

InChI |

InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-6-8(12)5-9(11)10(13)14/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

ZIUSORDRWLXRHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(C=C(C1=O)Br)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridinone Precursors

A common approach involves introducing the 3-methylbutyl group at the N1 position of a pre-formed pyridinone core.

- Starting Material : 5-Amino-3-bromo-1H-pyridin-2-one is reacted with 1-bromo-3-methylbutane under basic conditions.

- Reagents : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Yield : ~50–70%, depending on solvent and base.

5-Amino-3-bromo-1H-pyridin-2-one + 1-bromo-3-methylbutane

→ 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

Reductive Amination and Cyclization

This method constructs the dihydropyridinone ring while introducing substituents.

- Intermediate Formation : React β-keto esters with hydrazines to form pyrazolone intermediates.

- Cyclization : Use malononitrile and InCl₃ catalysis under ultrasound irradiation (40°C, 20 min) to form the pyridinone core.

- Bromination : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | InCl₃, 50% EtOH, ultrasound | 80–95 |

| Bromination | NBS, CH₃COOH, 0°C | 65–75 |

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage modifications.

- Substrate : 3-Amino-5-bromo-1H-pyridin-2-one.

- Reagents : ZnBr₂, Pd(PPh₃)₄, and 3-methylbutylzinc bromide in THF at 50°C.

- Yield : ~60–75%.

Direct Synthesis from Valine Derivatives

A chiral route utilizes L-valine as a starting material:

- Reduction : Convert L-valine to (S)-3-methylbutan-2-amine using NaBH₄.

- Bromination : Treat with PBr₃ to form (S)-1-bromo-3-methylbutan-2-amine hydrobromide.

- Alkylation : React with 5-amino-3-bromo-1H-pyridin-2-one in MeCN at 80°C.

Yield : ~81%.

Comparative Analysis of Methods

Critical Reaction Parameters

- Solvent Choice : Polar aprotic solvents (DMF, THF) improve alkylation yields.

- Catalyst Load : Pd-based catalysts require precise stoichiometry to avoid side reactions.

- Temperature : Ultrasound irradiation reduces reaction time from hours to minutes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 acts as a prime site for nucleophilic substitution, enabling diverse derivatization:

Key Finding : The bromine substituent’s reactivity is modulated by steric effects from the branched alkyl chain, necessitating optimized conditions for efficient substitution.

Oxidation and Reduction Reactions

The dihydropyridine ring undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Products | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ or CrO₃ in acetone | Pyridin-2-one derivatives | Aromaticity restored; bromine retained. |

| Reduction | NaBH₄/MeOH or H₂/Pd-C | Tetrahydropyridine analogs | Ring saturation; potential loss of bromine under harsh conditions. |

Mechanistic Insight : Oxidation typically proceeds via radical intermediates, while reduction follows hydride transfer pathways.

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated couplings:

Industrial Relevance : These reactions enable scalable synthesis of pharmacophores, as demonstrated in patents for AMPA receptor antagonists .

Cycloaddition and Ring-Opening Reactions

The dihydropyridine core engages in cycloaddition chemistry:

| Reaction Type | Conditions | Products | Application |

|---|---|---|---|

| Diels-Alder | Heat, dienophiles (e.g., maleic anhydride) | Bicyclic adducts | Access to polycyclic scaffolds. |

| Ring-Opening | Strong acids (HCl/H₂O) | Linear amino ketones | Intermediate for heterocycle synthesis. |

Limitation : Ring strain and substituent steric effects limit reactivity compared to simpler dihydropyridines.

Functional Group Transformations

The amino group at position 5 undergoes selective modifications:

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Acylation | AcCl, pyridine | 5-Acetamido derivatives | >90% at amino group. |

| Diazotization | NaNO₂/HCl, CuCN | 5-Cyano analogs | Requires low temps (−5°C). |

Caution : Competing bromine displacement may occur if conditions are not tightly controlled.

Comparative Reactivity Table

| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Bromine (C3) | 5 | Suzuki coupling, SN2 substitution |

| Amino (C5) | 4 | Acylation, diazotization |

| Dihydropyridine Ring | 3 | Oxidation, Diels-Alder |

Industrial and Pharmacological Implications

-

Drug Development : Bromine substitution enables late-stage diversification for kinase inhibitors and neurotransmitter modulators .

-

Material Science : Pyridinone derivatives serve as ligands in catalytic systems.

Safety Note : Handling requires precautions due to potential bromine release under acidic conditions.

Scientific Research Applications

5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application, but it may involve inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The 3-methylbutyl group distinguishes the target compound from analogs with shorter alkyl chains or polar substituents. Key comparisons include:

Table 1: Substituent Impact on Properties

Key Observations :

- The 3-methylbutyl group increases lipophilicity compared to methyl or ethyl substituents, which may improve bioavailability but reduce aqueous solubility.

Functional Group Variations

Amino vs. Hydroxyl Groups

- Higher polarity due to hydroxyls, leading to increased water solubility but reduced membrane permeability compared to the amino-containing target compound .

Bromo Substituent Position

- 2-Bromo-3-methylpyridine (CAS 3430-17-9): A pyridine derivative lacking the dihydropyridinone ring and amino group. Bromine at position 2 instead of 3; this positional difference alters electronic properties and reactivity in substitution reactions .

Research Implications and Gaps

- Physicochemical Data : Missing data (e.g., solubility, logP) for the target compound limit direct comparisons. Extrapolations based on substituent effects are necessary.

- Biological Activity: No evidence provided on pharmacological properties. Comparative studies on antimicrobial, enzymatic inhibition, or receptor binding are needed.

- Stability : The methyl derivative requires refrigerated storage , whereas the target compound’s stability is unspecified, warranting further investigation.

Biological Activity

5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly in neuropharmacology and other therapeutic areas.

Structural Characteristics

The molecular formula of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is with a molecular weight of approximately 259.14 g/mol. The compound features a dihydropyridinone structure with an amino group and a bromine substituent, which may enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation reactions involving appropriate amines and carbonyl compounds.

- Bromination of precursor compounds to introduce the bromine atom at the 3-position.

These synthetic routes allow for the modification of the compound to enhance its biological activity.

Neuropharmacological Potential

Research indicates that 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one exhibits significant potential in neuropharmacology. Compounds with similar structures have been investigated for their efficacy in treating neurological disorders such as Parkinson's disease and epilepsy. The presence of the amino group allows for interactions with neurotransmitter systems, which may influence synaptic activity and neuroprotection.

Comparative Biological Activity

A comparative analysis with structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one | Similar dihydropyridinone structure | Potential neuroprotective effects |

| 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | Contains a methyl group instead of a branched alkyl | Antimicrobial properties |

| 5-Amino-3-fluoro-pyridin-2(1H)-one | Fluorine substitution instead of bromine | Anticancer activity reported |

The unique combination of an amino group and a bromine atom on a branched alkyl chain enhances its binding affinity to specific biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have investigated the pharmacological effects of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one in various contexts:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anti-inflammatory Activity : In vivo studies indicated that derivatives of this compound exhibit anti-inflammatory properties by reducing paw edema in animal models. The most active derivatives showed significant inhibition of pro-inflammatory markers such as COX-2 and IL-1β.

- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity significantly, with some exhibiting IC50 values much lower than traditional inhibitors like kojic acid. This suggests potential applications in cosmetic formulations for skin lightening.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one to improve yield and purity?

- Methodology : Begin with bromination of the parent dihydropyridinone scaffold using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Monitor reaction progress via TLC or HPLC. Purify via column chromatography with gradients optimized for polar brominated intermediates (e.g., silica gel with ethyl acetate/hexane). For amino group stability, maintain inert atmospheres (N₂/Ar) during reactions to prevent oxidation .

- Key parameters : Temperature (0–25°C), stoichiometry of brominating agents, and pH control (weakly acidic conditions) to minimize side reactions.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Analyze - and -NMR for characteristic signals:

- Bromine’s deshielding effect on adjacent carbons (δ 90–110 ppm in -NMR).

- Amino protons (δ 5.0–6.0 ppm, broad singlet) and dihydropyridinone carbonyl (δ 165–170 ppm).

- IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H bending (amine) at ~1550–1600 cm⁻¹.

- Mass spectrometry : Look for molecular ion [M+H]⁺ matching the molecular weight (calculated: ~287.1 g/mol) and bromine isotope patterns (1:1 ratio for :) .

Q. What safety protocols are essential when handling brominated dihydropyridinones during synthesis?

- Methodology :

- Use fume hoods and personal protective equipment (gloves, goggles) due to bromine’s volatility and toxicity.

- Store brominated intermediates in amber glass under inert gas to prevent light- or oxygen-induced degradation.

- Neutralize waste with sodium thiosulfate to reduce bromine residues .

Advanced Research Questions

Q. How can crystallographic techniques resolve ambiguities in the molecular structure of this compound, particularly the bromine atom’s positional disorder?

- Methodology :

- Use single-crystal X-ray diffraction with SHELXL for refinement. Leverage bromine’s heavy atom effect to enhance phasing accuracy.

- Address positional disorder by refining occupancy ratios or using restraints for overlapping atoms. Validate with residual density maps (e.g., check for peaks >0.5 e⁻/ų).

- Compare experimental bond lengths/angles with DFT-optimized geometries to resolve contradictions .

Q. How can researchers analyze contradictory data in bromine substitution mechanisms for dihydropyridinone derivatives?

- Methodology :

- Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to distinguish between radical vs. electrophilic substitution pathways.

- Use LC-MS/MS to track intermediates in time-resolved reactions. For example, detect bromonium ion intermediates or radical traps (e.g., TEMPO).

- Validate mechanistic hypotheses by synthesizing isotopically labeled analogs (e.g., - or -labeled compounds) .

Q. What strategies mitigate side reactions during functionalization of the 3-methylbutyl chain in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.